molecular formula C12H10F2N2 B12071681 3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine

3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine

Cat. No.: B12071681
M. Wt: 220.22 g/mol
InChI Key: OQBMNRDUNQTSDD-UHFFFAOYSA-N
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Description

3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group, a difluorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-difluorobenzaldehyde with 2-methylpyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(2,3-difluorophenyl)-2-methylpyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, difluorophenyl group, and methyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

6-(2,3-difluorophenyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H10F2N2/c1-7-10(15)5-6-11(16-7)8-3-2-4-9(13)12(8)14/h2-6H,15H2,1H3

InChI Key

OQBMNRDUNQTSDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C(=CC=C2)F)F)N

Origin of Product

United States

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